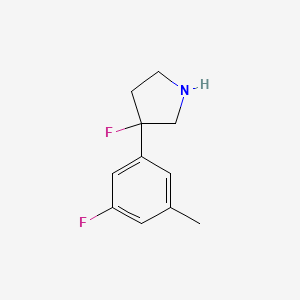![molecular formula C13H21NO B13275302 4-{[(2-Methylphenyl)methyl]amino}pentan-1-ol](/img/structure/B13275302.png)
4-{[(2-Methylphenyl)methyl]amino}pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(2-Methylphenyl)methyl]amino}pentan-1-ol is an organic compound that belongs to the class of alcohols and amines It features a pentanol backbone with a 2-methylphenylmethylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-Methylphenyl)methyl]amino}pentan-1-ol can be achieved through a multi-step process involving the following key steps:
Formation of the Amino Intermediate: The initial step involves the reaction of 2-methylbenzylamine with a suitable alkylating agent to form the intermediate 2-methylphenylmethylamine.
Addition of the Pentanol Backbone: The intermediate is then reacted with 1-bromopentane under basic conditions to introduce the pentanol moiety, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[(2-Methylphenyl)methyl]amino}pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-{[(2-Methylphenyl)methyl]amino}pentan-1-one.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-{[(2-Methylphenyl)methyl]amino}pentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(2-Methylphenyl)methyl]amino}pentan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through its ability to form hydrogen bonds and other interactions with these targets, influencing their activity and function. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-Methylphenyl)amino]methyl}phenol
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 1-(4-Fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one
Uniqueness
4-{[(2-Methylphenyl)methyl]amino}pentan-1-ol is unique due to its specific structural features, such as the combination of a pentanol backbone with a 2-methylphenylmethylamino substituent. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
4-[(2-methylphenyl)methylamino]pentan-1-ol |
InChI |
InChI=1S/C13H21NO/c1-11-6-3-4-8-13(11)10-14-12(2)7-5-9-15/h3-4,6,8,12,14-15H,5,7,9-10H2,1-2H3 |
InChI Key |
NBSPJTLRWHQSQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CNC(C)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


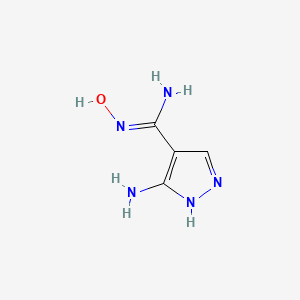
![1-[(1-Adamantylcarbonyl)amino]cyclohexanecarboxylic acid](/img/structure/B13275236.png)
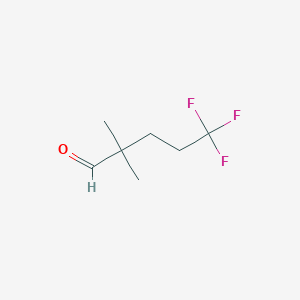
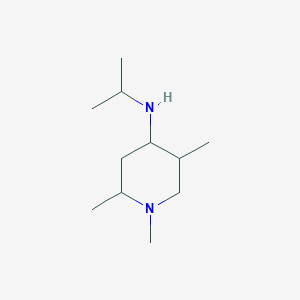
![7-Hydrazinyl-3-methyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine](/img/structure/B13275260.png)
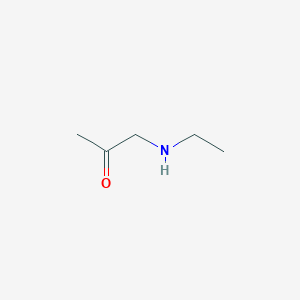

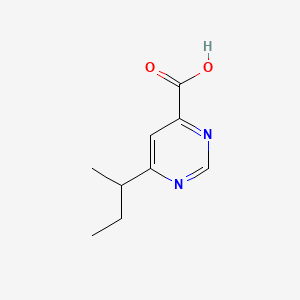
![4-{[(3-Bromothiophen-2-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B13275277.png)




